

## Carboxy Finasteride: A Comprehensive Technical Review of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Carboxy finasteride |           |
| Cat. No.:            | B195190             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **carboxy finasteride**, the principal urinary metabolite of the  $5\alpha$ -reductase inhibitor, finasteride. The document synthesizes available data on its formation, biological activity, and detection, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes through diagrams.

#### Introduction

Finasteride is a synthetic 4-azasteroid compound that competitively inhibits type II and III  $5\alpha$ -reductase, the enzymes responsible for converting testosterone to the more potent androgen,  $5\alpha$ -dihydrotestosterone (DHT).[1][2][3] This mechanism of action makes it a cornerstone therapy for benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[4][5] Understanding the metabolic fate of finasteride is crucial for a complete pharmacological and toxicological profile. Finasteride undergoes extensive hepatic metabolism, primarily leading to the formation of **carboxy finasteride** (also known as finasteride- $\omega$ -oic acid) as the major metabolite excreted in urine.[6][7][8] This document focuses specifically on the in vitro and in vivo characteristics of this key metabolite.

### **In Vitro Studies**

In vitro research has primarily focused on the metabolic pathway of finasteride and the relative biological activity of its metabolites.



#### **Metabolic Pathway**

Finasteride is biotransformed in the liver in a sequential oxidative process. The metabolism is initiated by the cytochrome P450 enzyme CYP3A4, which hydroxylates the t-butyl side chain. This intermediate is further oxidized to an aldehyde, and subsequently to the carboxylic acid, forming **carboxy finasteride**.[8]



Click to download full resolution via product page

Figure 1: Metabolic pathway of finasteride to carboxy finasteride.

## **Biological Activity**



Studies consistently report that the metabolites of finasteride, including **carboxy finasteride**, are significantly less active as  $5\alpha$ -reductase inhibitors compared to the parent compound. The available literature indicates that these metabolites possess less than 20% of the inhibitory activity of finasteride.[3] While a specific IC50 value for isolated **carboxy finasteride** is not prominently available in the reviewed literature, it is generally considered to be an essentially inactive metabolite.[9]

Table 1: In Vitro 5α-Reductase Inhibitory Activity

| Compound                | Target Enzyme                          | System                   | IC50 Value                         | Reference |
|-------------------------|----------------------------------------|--------------------------|------------------------------------|-----------|
| Finasteride             | 5α-Reductase                           | Human Prostate<br>Enzyme | 1 ng/mL (~2.7<br>nM)               | [10]      |
| 5α-Reductase<br>Type II | SRD5A2-<br>overexpressing<br>HEK cells | 1.16 nM                  | [11]                               |           |
| 5α-Reductase            | Rat Liver<br>Microsomes                | 13.6 nmol/L (nM)         | [12]                               | _         |
| Carboxy<br>Finasteride  | 5α-Reductase                           | Not Specified            | <20% of<br>Finasteride<br>activity | [3]       |

#### In Vivo Studies

In vivo studies in both animals and humans confirm the metabolic pathway and provide pharmacokinetic data on the excretion of **carboxy finasteride** following administration of the parent drug.

#### **Pharmacokinetic Data**

Following oral administration, finasteride is well-absorbed and extensively metabolized.[9] While finasteride has a plasma half-life of 5-6 hours in adults, its metabolite, **carboxy finasteride**, can be detected in urine for an extended period.[13] Approximately 39% of a finasteride dose is recovered in the urine as metabolites, with **carboxy finasteride** being the



major urinary metabolite, accounting for about 18.4% of the initial dose.[7] Fecal excretion accounts for the majority of elimination (around 57%), also in the form of metabolites.[7]

Table 2: Pharmacokinetic Parameters of Finasteride (Parent Drug) in Humans

| Parameter             | Value                | Unit      | Reference |
|-----------------------|----------------------|-----------|-----------|
| Bioavailability       | ~63                  | %         | [14]      |
| Tmax (Time to Peak)   | 1 - 2                | hours     | [3]       |
| Protein Binding       | ~90                  | %         | [3]       |
| Elimination Half-life | 5 - 6                | hours     | [13]      |
| Excretion (Urine)     | ~39 (as metabolites) | % of dose | [7]       |
| Excretion (Feces)     | ~57 (as metabolites) | % of dose | [7]       |

Table 3: Detection and Excretion of Carboxy Finasteride in Humans

| Parameter                   | Finding             | Condition                     | Reference |
|-----------------------------|---------------------|-------------------------------|-----------|
| Major Urinary<br>Metabolite | Carboxy Finasteride | Post-oral finasteride         | [7][8]    |
| Urinary Excretion           | ~18.4% of dose      | Post-oral<br>[14C]finasteride | [7]       |
| Detection Window            | Up to 49 hours      | Post 5 mg oral dose           | [15]      |

## **Experimental Protocols**

This section details the methodologies for key in vitro and in vivo assays related to **carboxy finasteride** research.

#### In Vitro 5α-Reductase Inhibition Assay

This protocol describes a typical enzymatic assay to determine the inhibitory activity of a test compound on  $5\alpha$ -reductase using rat liver microsomes as the enzyme source.





Click to download full resolution via product page

**Figure 2:** Workflow for a  $5\alpha$ -reductase enzymatic inhibition assay.



#### **Protocol Steps:**

- Enzyme Preparation: Prepare a crude enzyme suspension from rat liver microsomes.[16]
- Pre-incubation: In a reaction vessel, pre-incubate the test compound (e.g., carboxy finasteride) or vehicle control with 20 μg/mL of the rat liver enzyme preparation in a suitable buffer (e.g., modified phosphate buffer, pH 6.5) for 15 minutes at 37°C.[1]
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone, to a final concentration of approximately 0.9  $\mu$ M.[1]
- Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[1]
- Reaction Termination: Stop the reaction by adding an equal volume of 1 N HCI.[1]
- Quantification: Determine the amount of testosterone consumed or dihydrotestosterone produced. This can be achieved by various methods, including Enzyme Immunoassay (EIA) kits that measure the remaining testosterone or by separating and quantifying both substrate and product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][17]
- Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

# Quantification of Carboxy Finasteride in Urine by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the screening and confirmation of **carboxy finasteride** in human urine samples.





Click to download full resolution via product page

Figure 3: Workflow for carboxy finasteride analysis in urine.

Protocol Steps:



- Sample Preparation (Liquid-Liquid Extraction):
  - Pipette 3 mL of urine into a centrifuge tube.
  - Add approximately 500 mg of potassium dihydrogen phosphate.
  - Add 4 mL of ethyl acetate and shake for 15 minutes.
  - Centrifuge at 2500 rpm for 5 minutes.
  - Transfer the organic (upper) phase to a new tube containing 5% lead acetate and vortex briefly. Centrifuge again.
  - Transfer the final organic phase to a clean tube.[15]
- Evaporation and Reconstitution:
  - Evaporate the organic solvent to dryness under a stream of nitrogen gas at 60°C.
  - Reconstitute the residue in 500 μL of the initial mobile phase.[15]
- LC-MS/MS Conditions:
  - Chromatography: Utilize a C18 reverse-phase column. The mobile phase typically consists
    of an aqueous component (e.g., 2 mM ammonium acetate with 0.2% formic acid) and an
    organic component (e.g., methanol or acetonitrile with similar additives), run in a gradient
    elution mode.[18][19]
  - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
    - Screening: Use Selected Ion Monitoring (SIM) to monitor the precursor ion of carboxy finasteride at m/z 403.[15]
    - Confirmation: Use product ion scan mode (tandem MS) to monitor the fragmentation of the precursor ion m/z 403.[15]
- Validation Parameters:



- Linearity: A typical method demonstrates good linearity in the range of 10.0–500.0 ng/mL.
   [15]
- Limit of Detection (LOD): The LOD for this method is reported to be below 2 ng/mL.[15]

#### Conclusion

Carboxy finasteride is the primary urinary metabolite of finasteride, formed through a CYP3A4-mediated oxidative pathway in the liver. In vitro and in vivo evidence consistently indicates that it is a pharmacologically weak or inactive metabolite, possessing less than 20% of the 5α-reductase inhibitory activity of the parent drug. Its main relevance is as a biomarker for finasteride use, particularly in doping control. The analytical methods for its detection in urine are well-established, sensitive, and robust. For drug development professionals, the low biological activity of **carboxy finasteride** suggests it is unlikely to contribute to either the therapeutic efficacy or the adverse effect profile of finasteride.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Finasteride: the first 5 alpha-reductase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new look at the 5alpha-reductase inhibitor finasteride PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 6. researchgate.net [researchgate.net]
- 7. Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]



- 9. Clinical pharmacokinetics and pharmacodynamics of finasteride PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Finasteride, YM-152, MK-906, Prodel, Propecia, Chibro-Proscar, Finastid, Prostide, Andozac, Proscar-药物合成数据库 [drugfuture.com]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pfsfoundation.org [pfsfoundation.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carboxy Finasteride: A Comprehensive Technical Review of In Vitro and In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195190#carboxy-finasteride-in-vitro-and-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com